molecular formula C20H11NO6S B2625768 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-44-1

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2625768
CAS No.: 622362-44-1
M. Wt: 393.37
InChI Key: MZGROUUDMQBKAZ-YVLHZVERSA-N
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Description

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a nitrobenzylidene group, a dihydrobenzofuran moiety, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene group can participate in electron transfer reactions, while the benzofuran and thiophene moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
  • (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
  • (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Uniqueness

Compared to similar compounds, (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is unique due to the presence of the thiophene carboxylate group. This group imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. Additionally, the combination of the nitrobenzylidene and benzofuran moieties provides a versatile scaffold for further chemical modifications and functionalization.

Properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO6S/c22-19-15-8-7-14(26-20(23)18-2-1-9-28-18)11-16(15)27-17(19)10-12-3-5-13(6-4-12)21(24)25/h1-11H/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGROUUDMQBKAZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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